molecular formula C6H3BrIN3 B2868749 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine CAS No. 1934625-94-1

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B2868749
CAS No.: 1934625-94-1
M. Wt: 323.919
InChI Key: IKTCRKOKXZVMIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” consists of a pyrazolo[1,5-a]pyrimidine core with bromine and iodine substituents . The InChI code for this compound is 1S/C6H3BrIN3/c7-4-1-9-6-5 (8)2-10-11 (6)3-4/h1-3H .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The molecular weight of this compound is 323.92.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine serves as a precursor in the synthesis of a wide range of novel heterocyclic compounds. These include pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and thiazolo[3,2-a]pyrimidine derivatives, highlighting its versatility in organic synthesis and the potential for creating compounds with diverse biological activities (Atta, 2011) (Studzińska et al., 2014).

Biological Activities

Several studies have explored the biological activities of compounds synthesized from this compound. For example, novel pyrazolopyrimidine derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, showing promising results in certain cases (Rahmouni et al., 2016). Additionally, antipyrinyl-pyrazolo[1,5-a]pyrimidines synthesized via ultrasound irradiation have been screened for anti-inflammatory and anti-cancer activities, further demonstrating the potential therapeutic applications of compounds derived from this compound (Kaping et al., 2020).

Mechanism of Action

The mechanism of action of “6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” is not explicitly mentioned in the available literature .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions of “6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine” and its derivatives could involve further exploration of their synthesis, properties, and potential applications. Pyrazole derivatives have been recognized for their wide applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, continued research in this area could lead to the discovery of new and improved applications for these compounds .

Properties

IUPAC Name

6-bromo-2-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTCRKOKXZVMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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